molecular formula C7H4Br2N2 B1360816 3,6-Dibromo-1H-indazole CAS No. 885521-84-6

3,6-Dibromo-1H-indazole

Cat. No.: B1360816
CAS No.: 885521-84-6
M. Wt: 275.93 g/mol
InChI Key: UZVUZQPJNJJVJF-UHFFFAOYSA-N
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Description

3,6-Dibromo-1H-indazole is a brominated derivative of indazole, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine atoms at the 3 and 6 positions of the indazole ring enhances its reactivity and allows for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).

    Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas in ethanol.

Major Products:

    Substitution: Formation of 3,6-diamino-1H-indazole or 3,6-dithiol-1H-indazole.

    Coupling: Formation of biaryl derivatives.

    Reduction: Formation of 1H-indazole.

Scientific Research Applications

3,6-Dibromo-1H-indazole has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential anticancer, antiviral, and anti-inflammatory properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It acts as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • 3-Bromo-1H-indazole
  • 6-Bromo-1H-indazole
  • 1H-indazole

Comparison: 3,6-Dibromo-1H-indazole is unique due to the presence of two bromine atoms, which increases its reactivity and allows for more diverse chemical modifications compared to mono-brominated indazoles. This dual bromination also enhances its potential in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

3,6-dibromo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVUZQPJNJJVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646268
Record name 3,6-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-84-6
Record name 3,6-Dibromo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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